2-Fluoro-5-iodo-4-methylbenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 280.04 g/mol. It is classified as a benzoic acid derivative, notable for its fluorine and iodine substituents, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science. The compound is identified by its IUPAC name, and it has a specific CAS number, 1300741-56-3, which is used for regulatory and identification purposes in chemical databases .
The synthesis of 2-Fluoro-5-iodo-4-methylbenzoic acid can be achieved through several methods, including:
The synthesis typically requires precise control over reaction conditions, including temperature, pressure, and the ratio of reactants, to optimize yield and minimize by-products.
The molecular structure of 2-Fluoro-5-iodo-4-methylbenzoic acid features a benzene ring substituted with a carboxylic acid group, a fluorine atom at the second position, an iodine atom at the fifth position, and a methyl group at the fourth position. The structural representation can be denoted as follows:
The compound appears as a solid powder with high purity levels (typically above 97%). Its specific structural attributes contribute to its reactivity and interaction with biological systems.
2-Fluoro-5-iodo-4-methylbenzoic acid participates in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions (e.g., temperature control, solvent choice) to achieve desired outcomes efficiently.
The mechanism of action for 2-Fluoro-5-iodo-4-methylbenzoic acid largely depends on its reactivity profile:
Relevant analyses indicate that this compound exhibits stability under standard laboratory conditions but should be handled with care due to its halogenated nature.
2-Fluoro-5-iodo-4-methylbenzoic acid has several scientific uses:
Regioselective halogenation represents a cornerstone in constructing this tri-substituted aromatic system. The ortho-fluorine directs metalation and electrophilic attack, while the methyl group influences steric accessibility.
Iodination typically occurs as the final functionalization step due to the lower bond dissociation energy of C-I bonds. N-Iodosuccinimide (NIS) activation with Lewis acids (e.g., FeCl₃, BF₃·Et₂O) enables electrophilic iodination at the 5-position of pre-fluorinated toluene derivatives. Optimization studies reveal that:
Table 1: Comparative Iodination Agent Performance
Iodinating Agent | Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
NIS | FeCl₃ (10 mol%) | 80 | 85 | >95% 5-position |
I₂ | H₂SO₄/Ac₂O | 100 | 72 | 85% 5-position |
NaI | Oxone® | 25 | 68 | >90% 5-position |
Alternative oxidative iodination approaches employ sodium periodate in sulfuric acid/acetic anhydride mixtures, generating in-situ iodonium species for electrophilic substitution. This method achieves 85-90% conversion with minimal diaryliodonium byproducts [5].
Sequential functionalization begins with readily available 2-fluoro-4-methylbenzoic acid precursors. Key considerations include:
The benzoic acid motif introduces solubility challenges addressed through:
The iodo substituent serves as a versatile handle for metal-catalyzed cross-couplings. The ortho-fluorine exhibits enhanced reactivity toward oxidative addition compared to non-fluorinated analogs.
Suzuki-Miyaura coupling demonstrates exceptional utility:
Table 2: Cross-Coupling Applications in Pharmaceutical Intermediate Synthesis
Reaction Type | Target Structure | Catalyst System | Application | Patent Reference |
---|---|---|---|---|
Suzuki Coupling | 5-(1,2,4-Triazol-5-yl)benzamide | Pd(dppf)Cl₂/K₂CO₃ | Pest control agents | WO-2020036134-A1 |
Grignard Formation | 3-Borono-5-fluoro-4-methylbenzoic | iPrMgCl/LiCl | Losmapimod synthesis | N/A |
Buchwald-Hartwig | ASK1 inhibitors | Pd₂(dba)₃/Xantphos | Tricyclic kinase inhibitors | US-2019315767-A1 |
The methyl group enables direct functionalization via:
Organometallic intermediates derived from this compound exhibit significant thermal instability, necessitating specialized reactor design. GlaxoSmithKline researchers developed an integrated continuous platform addressing:
Table 3: Flow Reactor Parameters for Organometallic Transformations
Process Stage | Reactor Type | Residence Time | Temperature (°C) | Conversion (%) | Impurity Profile |
---|---|---|---|---|---|
Deprotonation | Meso mixer + Capillary | 0.50 s | 25 | >99.5 | <0.3% degradation |
Halogen-Mg exchange | Meso mixer + Capillary | 0.50 s | -10 to 0 | 98.7 | <0.5% iPrI adduct |
Borylation | CSTR | 30 min | -15 | 95.2 | <1.0% protodeiodo |
Key engineering advantages over batch processing:
Carboxylic acid manipulation enables solubility modulation and intermediate protection during multi-step synthesis.
Esterification protocols include:
Regioselective hydrolysis demonstrates ortho-fluorine electronic effects:
Stability considerations for derivatives:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7